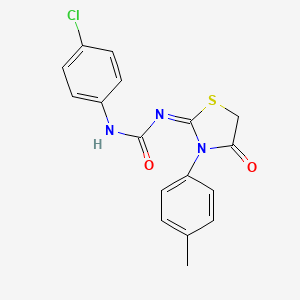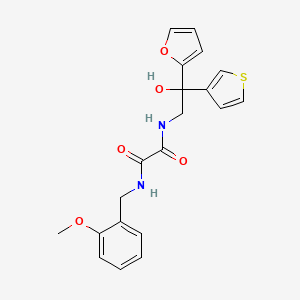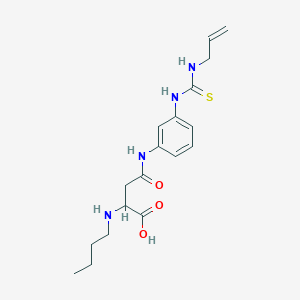
(E)-1-(4-chlorophenyl)-3-(4-oxo-3-(p-tolyl)thiazolidin-2-ylidene)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“(E)-1-(4-chlorophenyl)-3-(4-oxo-3-(p-tolyl)thiazolidin-2-ylidene)urea” is a compound with the molecular formula C17H14ClN3O2S and a molecular weight of 359.83. It is a derivative of thiazolidine, a heterocyclic five-membered moiety present in diverse natural and bioactive compounds .
Synthesis Analysis
Thiazolidine derivatives, such as this compound, have been synthesized using various approaches like multicomponent reaction, click reaction, nano-catalysis, and green chemistry . These methods aim to improve selectivity, purity, product yield, and pharmacokinetic activity .Molecular Structure Analysis
The molecular structure of this compound includes a thiazolidine motif, which is a five-membered heterocyclic moiety with sulfur at the first position and nitrogen at the third position . The presence of sulfur enhances their pharmacological properties .Chemical Reactions Analysis
The synthesis of thiazolidine derivatives involves various chemical reactions, including multicomponent reactions, click reactions, and nano-catalysis . These reactions are designed to improve the selectivity, purity, and yield of the product .科学的研究の応用
Plant Growth Regulation
Urea, carbamate, and oxamate derivatives, including compounds similar to "(E)-1-(4-chlorophenyl)-3-(4-oxo-3-(p-tolyl)thiazolidin-2-ylidene)urea," have been explored for their potential in plant growth regulation. These compounds have shown to influence germination, growth, and development of wheat seeds, exhibiting effects on drought resistance at concentrations as low as 4 × 10−7 M. Some compounds in this category have demonstrated higher growth-regulating activity than standard growth regulators like thidiazuron and CCC, indicating their potential for agricultural applications (Oshchepkov et al., 2023).
Antitumor Activities
Research into derivatives of urea, including thiazolyl urea derivatives, has uncovered promising antitumor activities. These compounds were synthesized and their structures confirmed through various analyses. Biological evaluations highlighted their potential in exhibiting antitumor properties, suggesting a role for these compounds in the development of new cancer treatments (Ling et al., 2008).
Antioxidant Activity
Newly synthesized urea, thiourea, and selenourea derivatives with thiazole moieties have been characterized for their in vitro antioxidant activity. These compounds were found to be potent antioxidants, with some demonstrating activity comparable or superior to standard antioxidants. This highlights their potential as new antioxidant agents for further investigation (Reddy et al., 2015).
Insecticide Research
The study of urea derivatives has extended into the field of insecticide research. Compounds such as 1-(4-chlorophenyl)-3-(2,6-dichlorobenzoyl)-urea and its variants have been evaluated for their insecticidal activities. These studies demonstrate the compounds' effectiveness as stomach poisons that interfere with insect molting and pupation processes, indicating their potential as new insecticides (Mulder & Gijswijt, 1973).
将来の方向性
Thiazolidine derivatives, such as this compound, have diverse therapeutic and pharmaceutical activity and are used in probe design . Future research should focus on developing multifunctional drugs and improving their activity . Additionally, environmental, health, cost, and energy issues in thiazolidine synthesis should be addressed using greener pathways .
特性
IUPAC Name |
(3E)-1-(4-chlorophenyl)-3-[3-(4-methylphenyl)-4-oxo-1,3-thiazolidin-2-ylidene]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClN3O2S/c1-11-2-8-14(9-3-11)21-15(22)10-24-17(21)20-16(23)19-13-6-4-12(18)5-7-13/h2-9H,10H2,1H3,(H,19,23)/b20-17+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LASZMTHXVQLTOQ-LVZFUZTISA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=O)CSC2=NC(=O)NC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)N\2C(=O)CS/C2=N/C(=O)NC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[(4-chlorophenyl)sulfonyl]-N-(1-phenylethyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2661889.png)

![1-(azepan-1-yl)-2-(2-((2-(3-methoxyphenoxy)ethyl)thio)-1H-benzo[d]imidazol-1-yl)ethanone](/img/structure/B2661892.png)
![5-Butylsulfanyl-7-(4-ethoxyphenyl)-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4-dione](/img/structure/B2661893.png)

![5-Fluoro-5-(iodomethyl)-6-oxaspiro[3.4]octan-7-one](/img/structure/B2661896.png)
![2-[[6-(p-tolyl)pyridazin-3-yl]thio]-N-(tetrahydrofurfuryl)acetamide](/img/structure/B2661897.png)
![8-(3,4-dimethoxyphenethyl)-1,7-dimethyl-3-(2-methylbenzyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2661898.png)
![N-[(3-bromophenyl)methyl]-3-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]-1H-pyrazole-5-carboxamide](/img/structure/B2661900.png)
![Dimethyl 5-(4-fluorophenyl)-2-oxo-1,3-dihydropyrrolo[1,2-c][1,3]thiazole-6,7-dicarboxylate](/img/structure/B2661902.png)

![2-{[4-amino-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2661908.png)

